molecular formula C29H22N2O3 B11505560 7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B11505560
M. Wt: 446.5 g/mol
InChI Key: LPASXEOEVJVMQJ-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one is a complex organic compound that belongs to the class of benzo[b][1,7]phenanthroline derivatives

Preparation Methods

The synthesis of 7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one typically involves a multi-step process. One common method is the three-component condensation of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes (or cyclohex-3-ene-1-carbaldehyde) in butan-1-ol. This reaction is regioselective but not stereoselective, resulting in mixtures of cis- and trans-isomeric products .

Chemical Reactions Analysis

7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one include other benzo[b][1,7]phenanthroline derivatives and compounds containing the benzodioxole moiety. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. Some examples of similar compounds include:

Properties

Molecular Formula

C29H22N2O3

Molecular Weight

446.5 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-10-phenyl-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C29H22N2O3/c32-24-14-19(17-5-2-1-3-6-17)13-23-28(24)27(18-8-11-25-26(15-18)34-16-33-25)21-9-10-22-20(29(21)31-23)7-4-12-30-22/h1-12,15,19,27,31H,13-14,16H2

InChI Key

LPASXEOEVJVMQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC5=C(C=C4)OCO5)C=CC6=C3C=CC=N6)C7=CC=CC=C7

Origin of Product

United States

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